4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide is a complex organic compound characterized by its unique structural features, including an imidazole ring and a methoxyimino group. This compound falls under the classification of benzamide derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.
This compound can be classified as:
The synthesis of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide typically involves multi-step reactions starting from simpler precursors. Two primary strategies have been identified in the literature:
The synthetic routes generally involve:
The molecular structure of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide consists of:
Key data points regarding its molecular structure include:
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide is involved in several important chemical reactions:
The reaction conditions often include:
The mechanism of action for 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide primarily involves its ability to modulate cellular pathways associated with mitosis. It is believed to interact with mitotic kinesins, proteins that play a critical role in cell division.
Research indicates that compounds within this class can inhibit cell proliferation by disrupting normal mitotic processes, leading to apoptosis in cancer cells . Specific binding interactions have been characterized using docking studies, revealing insights into how this compound may inhibit target proteins.
Relevant data include melting point ranges and spectral data confirming structural integrity through techniques like nuclear magnetic resonance spectroscopy .
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide has promising applications in:
This compound exemplifies the ongoing research efforts aimed at developing novel therapeutic agents with specific biological activities tailored for treating proliferative diseases .
The synthesis of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide (molecular formula: C₁₂H₁₂N₄O₂, PubChem CID: 135541636) hinges on sequential coupling reactions that assemble the imidazole-benzamide hybrid scaffold . A representative pathway involves three critical stages:
Table 1: Key Reagents and Conditions for Multi-Step Synthesis
Step | Reaction Type | Core Reagents | Solvent | Temperature |
---|---|---|---|---|
1 | Nucleophilic Substitution | 4-Methylimidazole, K₂CO₃, 4-Fluorobenzonitrile | DMSO | 80–100°C |
2 | Hydrolysis | NaOH (2–4M) | Ethanol/H₂O | Reflux |
3 | Amide Formation | SOCl₂, O-Methylhydroxylamine, Et₃N | Dichloromethane | 0°C to RT |
This route achieves 45–68% overall yield, with the hydrolysis and amidation steps identified as yield-limiting [2] [3]. Alternative pathways employ Suzuki-Miyaura coupling to attach imidazole via boronate esters, though this requires palladium catalysts like Pd(dppf)Cl₂ and inert conditions [3].
Achieving N1 selectivity in imidazole rings is critical due to the potential for N3 regioisomer formation. Key strategies include:
Notably, the 1,4-bis[(1H-imidazol-1-yl)methyl]benzene scaffold exemplifies successful N1,N1′-diarylation, confirmed by X-ray crystallography showing linear N-imidazole–CH₂–C₆H₄–CH₂–imidazole-N connectivity [4].
The methoxyimino (CH₃O–N=) group is installed through a Schiff base reaction between 4-(imidazol-1-yl)benzaldehyde and O-methylhydroxylamine. Critical parameters govern efficiency:
Table 2: Optimization of Methoxyimino Group Installation
Parameter | Condition A | Condition B | Optimal Condition | Yield Impact |
---|---|---|---|---|
Catalyst | None | TFA (0.5 mol%) | TFA (1 mol%) | +34% |
Solvent | Acetonitrile | Ethanol | Anhydrous Ethanol | +28% |
Stereochemistry | Uncontrolled | Base-mediated | Acid-catalyzed | E-isomer >95% |
Oxidant (if from amine) | TEMPO/O₂ | MnO₂ | MnO₂ (2 eq) | 82% aldehyde conversion |
Multi-step syntheses require orthogonal protection of functional groups to prevent side reactions:
Acetyl: Low-cost but lacks stability under basic conditions (e.g., K₂CO₃-mediated alkylation) [6].
Carboxylic Acid Protection:
Table 3: Protecting Group Performance Comparison
Group | Introduction Reagent | Cleavage Conditions | Compatibility with Imidazole | Yield Range |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP | HCl/dioxane or TFA | Excellent | 85–92% |
Cbz | Cbz-Cl, NaOH | H₂/Pd-C or BBr₃ | Poor (Pd conflicts) | 70–78% |
Acetyl | Ac₂O, pyridine | NH₄OH/MeOH | Moderate (base-sensitive) | 60–68% |
Methyl Ester | SOCl₂/MeOH | NaOH/MeOH-H₂O | Good (≤50°C) | 75–88% |
Boc protection is optimal for aminoimidazole intermediates, while methyl esters balance stability and ease of removal for carboxylic acids. For 4-(4-methyl-1H-imidazol-1-yl)benzenamine, direct use without protection is feasible due to the amine’s lower nucleophilicity relative to imidazole, simplifying routes to benzamide analogs [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0